REACTION_CXSMILES
|
[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[CH:6]([OH:10])[CH2:7][C:8]#[N:9].B>C1COCC1>[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[CH:6]([OH:10])[CH2:7][CH2:8][NH2:9]
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Name
|
|
Quantity
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1.23 mL
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Type
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reactant
|
Smiles
|
B
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
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S1C(=CC=C1)C(CC#N)O
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Name
|
|
Quantity
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10 mL
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Type
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solvent
|
Smiles
|
C1CCOC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
After removing the dimethylsulfide
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Type
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TEMPERATURE
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Details
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the reaction mixture was refluxed for 2.5 hours
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Duration
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2.5 h
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Type
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ADDITION
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Details
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The reaction was stopped by addition of a methanol/hydrochloric acid solution
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Type
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DISTILLATION
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Details
|
the methanol was distilled off under vacuum
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Type
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DISTILLATION
|
Details
|
the solvent was distilled off
|
Type
|
ADDITION
|
Details
|
a further aqueous solution of sodium hydroxide was added
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Type
|
EXTRACTION
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Details
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this was then extracted with methylene chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
This methylene chloride solution was dried with anhydrous sodium sulfate
|
Type
|
DISTILLATION
|
Details
|
the solvent was then distilled off under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
S1C(=CC=C1)C(CCN)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 81% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |